Mercury, (3-chloro-4-hydroxyphenyl)hydroxy-
Overview
Description
Mercury, (3-chloro-4-hydroxyphenyl)hydroxy-, also known by its CAS number 538-04-5, is a compound that features a mercury atom bonded to a 3-chloro-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- typically involves the reaction of mercury salts with 3-chloro-4-hydroxyphenol under controlled conditions. One common method involves the use of mercury(II) acetate and 3-chloro-4-hydroxyphenol in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The chloro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition and disruption of cellular processes. The chloro and hydroxy groups on the phenyl ring may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Mercury, (4-hydroxyphenyl)hydroxy-: Lacks the chloro group, which may affect its reactivity and applications.
Mercury, (3-chlorophenyl)hydroxy-: Lacks the hydroxy group, which can influence its chemical behavior and biological interactions.
Uniqueness
Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can enhance its reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)mercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClO.Hg.H2O/c7-5-3-1-2-4-6(5)8;;/h2-4,8H;;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZDNSBGXZNGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Hg])Cl)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClHgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896810 | |
Record name | (3-Chloro-4-hydroxyphenyl)hydroxymercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-04-5 | |
Record name | 2-Chloro-4-(hydroxymercuriphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Chloro-4-hydroxyphenyl)hydroxymercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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